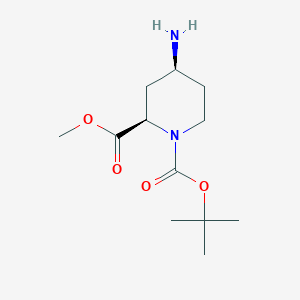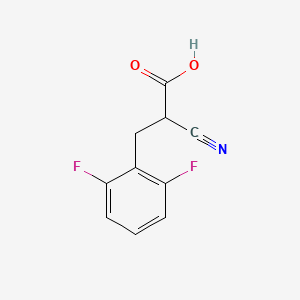
2-Cyano-3-(2,6-difluorophenyl)propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-cyano-3-(2,6-difluorophényl)propionique est un composé organique de formule moléculaire C10H7F2NO2 et d'un poids moléculaire de 211,16 g/mol . Ce composé est caractérisé par la présence d'un groupe cyano (-CN) et de deux atomes de fluor liés à un cycle phényle, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques.
Méthodes De Préparation
La synthèse de l'acide 2-cyano-3-(2,6-difluorophényl)propionique implique généralement la réaction du 2,6-difluorobenzaldéhyde avec le malononitrile en présence d'une base, suivie d'une hydrolyse et d'une décarboxylation . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que la pipéridine ou l'acétate d'ammonium. Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais sont optimisées pour la production à grande échelle, garantissant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L'acide 2-cyano-3-(2,6-difluorophényl)propionique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Les atomes de fluor sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles comme le méthylate de sodium.
Applications De Recherche Scientifique
L'acide 2-cyano-3-(2,6-difluorophényl)propionique a plusieurs applications en recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux.
5. Mécanisme d'Action
Le mécanisme d'action de l'acide 2-cyano-3-(2,6-difluorophényl)propionique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe cyano et les atomes de fluor jouent un rôle crucial dans la liaison à ces cibles, influençant l'activité biologique du composé. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la fonction des récepteurs, conduisant à divers effets physiologiques .
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
L'acide 2-cyano-3-(2,6-difluorophényl)propionique peut être comparé à d'autres composés similaires, tels que :
Acide 3-(2,4-difluorophényl)propionique : Il n'a pas de groupe cyano, ce qui entraîne une réactivité et des applications différentes.
Acide 3-(2-fluorophényl)propionique : Il ne contient qu'un seul atome de fluor, ce qui entraîne des variations dans les propriétés chimiques et l'activité biologique.
Acide 2-cyano-3-(2,6-difluorophényl)propanoïque : Un composé étroitement apparenté avec une structure et des applications similaires.
L'unicité de l'acide 2-cyano-3-(2,6-difluorophényl)propionique réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
2044707-22-2 |
|---|---|
Formule moléculaire |
C10H7F2NO2 |
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
2-cyano-3-(2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4H2,(H,14,15) |
Clé InChI |
CJVGYPIQMUITHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CC(C#N)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


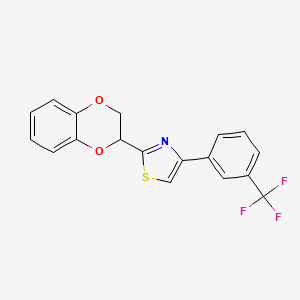
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

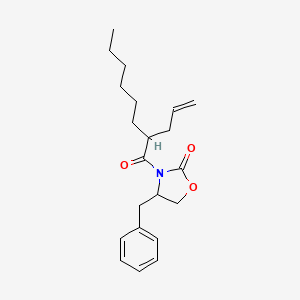



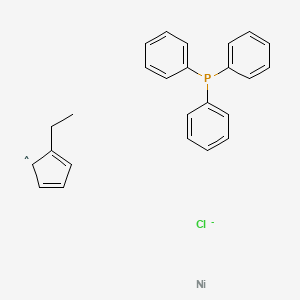

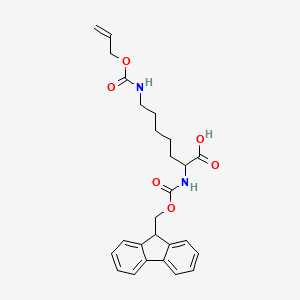
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
